3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
Description
Properties
CAS No. |
81215-76-1 |
|---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C18H26N4O2/c1-3-19(4-2)9-10-20-13-17(23)21-11-15-7-5-6-8-16(15)12-22(21)18(24)14-20/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
SJCULHUSAZAQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Phthalazine Core
- Starting Materials: Aromatic precursors such as phthalic anhydride or phthalic acid derivatives are commonly used.
- Key Reaction: Condensation with hydrazine or substituted hydrazines to form the phthalazine ring system.
- Conditions: Typically involves reflux in polar solvents (e.g., ethanol, acetic acid) under acidic or neutral conditions.
- Outcome: Formation of phthalazine-1,4-dione or related intermediates.
Formation of the Triazepine Ring
- Ring Closure: The triazepine ring (a seven-membered ring containing three nitrogen atoms) is formed by intramolecular cyclization involving nitrogen nucleophiles and electrophilic centers on the phthalazine intermediate.
- Method: This may involve reaction with appropriate diamines or hydrazine derivatives under controlled heating.
- Catalysts/Conditions: Acid catalysis or base-promoted cyclization depending on the substituents and intermediates.
Introduction of the 2-(Diethylamino)ethyl Side Chain
- Alkylation Step: The 3-position of the fused ring system is alkylated with 2-(diethylamino)ethyl halides (e.g., 2-(diethylamino)ethyl chloride or bromide).
- Reaction Type: Nucleophilic substitution or reductive amination depending on the intermediate functionalities.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
- Temperature: Mild heating (50–80 °C) to promote substitution without decomposition.
Final Oxidation and Purification
- Oxidation: If necessary, oxidation steps are performed to ensure the dione functionality at positions 1 and 5. Common oxidants include potassium permanganate or chromium-based reagents under controlled conditions.
- Purification: The final compound is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to achieve high purity suitable for research use.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Condensation | Phthalic anhydride + hydrazine, reflux | Formation of phthalazine core |
| 2 | Cyclization | Diamine/hydrazine derivatives, acid/base | Formation of triazepine ring |
| 3 | Alkylation | 2-(Diethylamino)ethyl halide, DMF, heat | Introduction of diethylaminoethyl group |
| 4 | Oxidation (if needed) | KMnO4 or Cr-based oxidants | Formation of dione groups |
| 5 | Purification | Recrystallization or chromatography | Isolation of pure final compound |
Research Findings and Literature Insights
- The patent CA1021339A (1974) describes methods for preparing phthalazine-dione derivatives, which form the basis for the fused ring system in this compound. The patent details cyclization and oxidation steps critical for ring formation and functionalization.
- Research articles from the early 1980s and later medicinal chemistry studies highlight the importance of the diethylaminoethyl substituent in enhancing solubility and bioavailability, which influences the choice of alkylation conditions.
- The compound’s synthesis is often optimized to balance yield and purity, with multi-step synthesis requiring careful control of reaction conditions to avoid side reactions or ring opening.
Analytical Data Supporting Preparation
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with a unique structure that has potential biological activities. It features a triazepine ring fused with a phthalazine moiety. The presence of the diethylamino group enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Properties
- Molecular Formula C18H26N4O2
- Molecular Weight 330.4246
- Density 1.23g/cm3
- Boiling Point 466.1°C at 760 mmHg
- Flash Point 194.7°C
- Refractive Index 1.617
- Vapor Pressure 7.29E-09mmHg at 25°C
- SMILES CCN(CC)CCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1
- InChI InChI=1S/C18H26N4O2/c1-3-19(4-2)9-10-20-13-17(23)21-11-15-7-5-6-8-16(15)12-22(21)18(24)14-20/h5-8H,3-4,9-14H2,1-2H3
Potential Applications
Due to its unique chemical properties and biological activities, 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione has potential applications in:
- Medicinal Chemistry The compound is of interest in medicinal chemistry and pharmacology.
- Pharmacology It is also of interest in pharmacology.
- Anticancer Research Research has identified this compound as a novel anticancer compound .
Synthesis
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazepino-Benzodiazepines ()
- Core Structure: 2,3,4,5-Tetrahydro[1,3]diazepino[1,2-a]benzodiazepine (7-membered diazepine fused to a benzodiazepine).
- Key Differences: The triazepino-phthalazine has an additional nitrogen in its 7-membered ring, altering electron distribution and ring strain. The phthalazine dione moiety provides hydrogen-bonding sites absent in benzodiazepines.
- Synthesis: Diazepino-benzodiazepines are synthesized via cyclization of benzimidazole precursors under acidic conditions , whereas the target compound likely requires multi-step alkylation and cyclization to form the triazepine ring.
Spiro-Oxazepine Derivatives ()
- Core Structure : Spiro[5.6]dodecane tetraone with oxazepine and oxazinane moieties.
- Key Differences: The spiro architecture imposes conformational rigidity, unlike the planar fused-ring system of the triazepino-phthalazine. The diethylaminoethyl group in the target compound enhances solubility in nonpolar environments compared to the oxazinane derivatives.
- Synthesis: Spiro compounds are formed via condensation of pyrazolones with diethylpyrimidinetrione , contrasting with the triazepino-phthalazine’s likely reliance on nucleophilic substitution for side-chain incorporation.
Pharmacological and Functional Comparisons
Table 1: Comparative Overview of Structural and Functional Attributes
Mechanistic Insights
- Diazepino-Benzodiazepines: Bind GABAA receptors, enhancing inhibitory neurotransmission . The triazepino-phthalazine’s larger fused-ring system may sterically hinder similar receptor interactions.
- Spiro-Oxazepines: Exhibit antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase) .
Pharmacokinetic Considerations
- Metabolic Stability: The triazepine ring’s nitrogen-rich structure may increase susceptibility to hepatic oxidation versus the more stable diazepino-benzodiazepines.
Biological Activity
Overview
3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique triazepine and phthalazine structure, this compound has garnered interest due to its biological activities which may include antimicrobial and anticancer properties. Its molecular formula is , with a molecular weight of approximately 330.43 g/mol.
Chemical Structure and Properties
The compound features a diethylamino group that enhances its solubility and bioavailability. The structural complexity contributes to its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N4O2 |
| Molecular Weight | 330.43 g/mol |
| CAS Number | 81215-76-1 |
| IUPAC Name | 3-[2-(diethylamino)ethyl]-3,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
Antimicrobial Properties
Research indicates that compounds similar to 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exhibit various antimicrobial activities. In studies involving derivatives of this compound:
- Mechanism of Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes required for bacterial growth.
- Efficacy: Preliminary in vitro studies show promising results against a range of pathogens including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines:
- Cell Lines Tested: Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: In vitro assays have demonstrated that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial activity. Results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus.
Case Study 2: Anticancer Mechanism
A recent study in Cancer Research evaluated the effects of the compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) and induced apoptosis as confirmed by Annexin V staining.
The biological activity of 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites leading to altered cellular responses.
Summary of Research Applications
The potential applications for this compound extend across various fields:
- Medicinal Chemistry: As a scaffold for developing new therapeutic agents.
- Biological Research: To investigate mechanisms of action related to antimicrobial and anticancer effects.
- Pharmaceutical Development: As a lead compound for drug formulation targeting specific diseases.
Q & A
Q. What are the optimal synthetic routes for 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of N,N’-bis(arylidene) precursors with thioureas or related nucleophiles. Catalyst screening (e.g., FeCl₃·6H₂O for enhanced yields) and solvent optimization (polar aprotic solvents under reflux) are critical. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Kinetic studies at varying temperatures (e.g., 80–120°C) can identify rate-limiting steps .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign proton environments (e.g., diethylaminoethyl groups at δ 2.5–3.5 ppm) and carbon backbone.
- X-ray crystallography : Resolve crystal packing and confirm heterocyclic core geometry (e.g., triazepino-phthalazine ring system).
- HRMS : Verify molecular ion peaks with <2 ppm mass accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow institutional Chemical Hygiene Plans (CHPs), including:
- Ventilation : Use fume hoods for synthesis and purification.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Training : Mandatory safety exams (100% score required) covering spill management and emergency procedures .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for novel derivatives of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces and identify intermediates. Couple this with transition state analysis (e.g., Nudged Elastic Band method) to pinpoint activation barriers. Validate predictions via isotopic labeling (e.g., ¹⁵N tracing) and kinetic isotope effects .
Q. What strategies resolve contradictions between computational predictions and experimental reaction yields?
- Methodological Answer :
- Parameter Adjustment : Refine computational models by incorporating solvent effects (e.g., COSMO-RS) and entropy contributions.
- Experimental Replication : Conduct triplicate runs under controlled conditions (fixed pH, humidity).
- Cross-Validation : Compare results across multiple software (e.g., Gaussian, COMSOL) to isolate algorithmic biases .
Q. How can AI-driven experimental design optimize reaction conditions?
- Methodological Answer : Implement reinforcement learning (RL) algorithms to iteratively adjust variables (temperature, catalyst loading). Train models on historical datasets (e.g., reaction time vs. yield) and integrate real-time feedback from automated reactors. Validate via Pareto optimization to balance yield and cost .
Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : Detect spatial proximity of diethylaminoethyl sidechains to the phthalazine core.
- Time-Resolved Fluorescence : Monitor conformational changes in polar solvents (e.g., DMSO).
- EPR Spectroscopy : Investigate radical intermediates during oxidation reactions .
Data Management and Validation
Q. How should researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Metadata Documentation : Record batch-specific variables (e.g., solvent lot numbers, humidity).
- Open-Source Tools : Use platforms like Jupyter Notebooks for workflow sharing.
- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., cyclization) under blinded conditions .
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological assays?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test or robust regression (e.g., RANSAC) .
Experimental Design
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., alkyl vs. aryl groups on the triazepine ring).
- Control Groups : Include positive/negative controls (e.g., known kinase inhibitors).
- High-Throughput Screening : Use 96-well plates with automated readouts (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
